molecular formula C20H26BrN3O3S B12451512 4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide

4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide

Cat. No.: B12451512
M. Wt: 468.4 g/mol
InChI Key: YEZAUNURENALBV-UHFFFAOYSA-N
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Description

4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide is an organic compound with a complex structure It features a diazenyl group, a brominated phenyl ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with a brominated phenol. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The brominated phenyl ring may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-dimethylbenzenesulfonamide
  • 4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonate

Uniqueness

4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H26BrN3O3S

Molecular Weight

468.4 g/mol

IUPAC Name

4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C20H26BrN3O3S/c1-6-24(7-2)28(26,27)16-10-8-15(9-11-16)22-23-18-13-14(20(3,4)5)12-17(21)19(18)25/h8-13,25H,6-7H2,1-5H3

InChI Key

YEZAUNURENALBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O

Origin of Product

United States

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